Nitrate

説明

特性

IUPAC Name |

nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3/c2-1(3)4/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBFGGVMKEFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

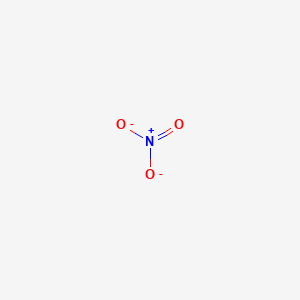

[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84145-82-4 (Parent) | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024217 | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.005 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14797-55-8 | |

| Record name | Nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93E9Y2844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

合成経路と反応条件: 硝酸塩はさまざまな方法で合成できます。一般的な実験室法の 1 つには、硝酸を水酸化ナトリウムなどの塩基で中和して、硝酸ナトリウムと水を生成する方法があります:[ \text{HNO}3 + \text{NaOH} \rightarrow \text{NaNO}_3 + \text{H}_2\text{O} ]

工業的生産方法: 工業的な設定では、硝酸塩はしばしばオストワルト法によって製造されます。この方法は、アンモニアを触媒的に酸化して硝酸を生成し、その後中和して硝酸塩を生成します。 別の方法はハーバー法で、窒素と水素のガスを高圧と高温で触媒の存在下で反応させてアンモニアを生成し、その後酸化して硝酸塩を生成します {_svg_3}.

化学反応の分析

反応の種類: 硝酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 硝酸塩は、特に酸性条件下で酸化剤として作用できます。たとえば、還元剤の存在下では、硝酸塩は二酸化窒素または窒素ガスに還元されます。

還元: 硝酸塩は、使用される条件と還元剤に応じて、亜硝酸塩、アンモニア、または窒素ガスに還元されます。

置換: 硝酸塩は、硝酸イオンが別の陰イオンに置き換わる置換反応に参加できます。

一般的な試薬と条件:

酸化: 濃硫酸と亜鉛または鉄などの還元剤。

還元: 白金またはパラジウムなどの触媒、および水素ガスまたは水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物:

酸化: 二酸化窒素 (NO₂)、窒素ガス (N₂)。

4. 科学研究における用途

硝酸塩は、科学研究において幅広い用途があります。

化学: さまざまな化学反応における酸化剤として、および他の窒素含有化合物の合成のための前駆体として使用されます。

生物学: 植物の成長と発達に不可欠な、窒素循環において役割を果たします。

医学: 硝酸塩は、血管を拡張し、血流を改善することで、狭心症や心不全などの治療に用いられます。

科学的研究の応用

Scientific Research Applications

1.1 Environmental Monitoring

Nitrate is a critical component in assessing water quality and ecosystem health. It is commonly monitored in aquatic systems to evaluate nutrient loading and its effects on algal blooms and aquatic life. Methods such as ion chromatography are frequently employed for its detection due to their efficiency in analyzing multiple anions simultaneously .

Case Study: Water Quality Assessment

- Objective : To monitor this compound levels in freshwater bodies.

- Method : Ion chromatography was used to analyze water samples from various lakes.

- Findings : Elevated this compound levels were linked to agricultural runoff, leading to eutrophication.

1.2 Electrochemical Sensors

Recent advancements have leveraged this compound's properties for developing electrochemical sensors. Graphene-based materials have been particularly effective for detecting this compound and nitrite in water, offering advantages such as high sensitivity and low detection limits .

| Sensor Type | Detection Range (µM) | Detection Limit (µM) | Recovery Rate (%) |

|---|---|---|---|

| Graphene-based Sensor | 1 - 2896 | 0.05 | 98.6 - 102 |

| CuO/H-C3N4/RGO Composite | 1 - 380 | 0.14 | 99.8 |

Case Study: Development of Electrochemical Sensors

- Objective : To create a sensitive sensor for this compound detection.

- Materials Used : Graphene oxide and copper oxide composites.

- Results : The sensors demonstrated excellent stability and reproducibility in real water samples.

Agricultural Applications

This compound is vital in agriculture as a nutrient for plant growth. It is a primary component of fertilizers, facilitating the synthesis of amino acids and proteins in plants.

2.1 Fertilizer Use

The application of this compound-based fertilizers has been shown to enhance crop yield significantly. However, the management of these fertilizers is crucial to prevent environmental issues such as groundwater contamination.

| Fertilizer Type | This compound Content (%) | Application Rate (kg/ha) | Crop Yield Increase (%) |

|---|---|---|---|

| Ammonium this compound | 34 | 200 | 30 |

| Calcium this compound | 15 | 250 | 25 |

Case Study: Impact of this compound Fertilizers on Crop Yield

- Objective : To evaluate the effectiveness of this compound fertilizers on corn production.

- Methodology : Field trials comparing different this compound fertilizer types.

- Outcome : Increased yields were observed with proper application rates, highlighting the importance of balanced fertilization.

Industrial Applications

This compound compounds are utilized in various industrial processes, including explosives manufacturing and food preservation.

3.1 Explosives Manufacturing

Nitrates serve as oxidizing agents in explosives due to their ability to rapidly release oxygen during decomposition, making them essential in mining and construction industries.

| Explosive Type | Main Component | Usage Area |

|---|---|---|

| Ammonium this compound Fuel Oil (ANFO) | Ammonium this compound + Fuel Oil | Mining & Quarrying |

| Nitroglycerin | Glycerin + Nitric Acid | Demolition & Construction |

作用機序

硝酸塩は、主に強力な血管拡張剤である一酸化窒素の放出を通じて効果を発揮します。一酸化窒素は、グアニル酸シクラーゼ酵素を活性化し、環状グアノシン一リン酸 (cGMP) レベルの上昇につながります。これにより、血管の平滑筋細胞が弛緩し、血管拡張と血流の改善につながります。 植物生物学の文脈では、硝酸塩は植物の根によって吸収され、植物の成長に不可欠なアミノ酸とタンパク質に変換されます .

類似の化合物:

亜硝酸塩 (NO₂⁻): 硝酸塩に似ていますが、酸素原子が 1 つ少ないです。亜硝酸塩は、食品保存にも使用され、酸化特性も似ています。

ニトロ化合物 (R-NO₂): ニトロ基を含む有機化合物です。爆発物や染料の製造に使用されています。

硝酸アンモニウム (NH₄NO₃): アンモニウムイオンと硝酸イオンの両方を含む化合物で、肥料と爆薬に広く使用されています .

硝酸塩の独自性: 硝酸塩は、水への高い溶解度と、酸化剤と植物のための栄養素の両方として機能する能力のために独自です。 窒素循環における役割と、農業や産業における幅広い用途により、硝酸塩は不可欠です .

類似化合物との比較

Nitrate vs. Nitrite

Key Differences :

- This compound is more oxidized and stable than nitrite, which is a stronger reducing agent .

- In biological systems, this compound reductase converts NO₃⁻ to NO₂⁻, a critical step in nitrogen cycling .

- Nitrite’s toxicity in humans (e.g., methemoglobinemia) is more acute than this compound’s .

This compound vs. Sulfate

Key Differences :

- This compound’s deliquescence and hygroscopicity make it more reactive in atmospheric processes than sulfate .

- Sulfate forms stable minerals (e.g., gypsum), whereas this compound salts are prone to leaching .

This compound vs. Phosphate

Key Differences :

- Phosphate’s strong adsorption to soil particles contrasts with this compound’s high mobility, influencing their environmental management strategies .

This compound vs. Carbonate

Key Differences :

- Carbonate’s divalent charge enhances its interaction with layered double hydroxides (LDHs), making it superior for heavy-metal adsorption compared to this compound .

Environmental Remediation

- Electrocatalytic Reduction : this compound can be converted to N₂ using Cu- or Fe-based catalysts, offering a sustainable solution for wastewater treatment .

- Adsorption : this compound-functionalized LDHs show moderate Cr(VI) removal (76.4% efficiency) but are outperformed by carbonate-LDHs .

Industrial and Energetic Uses

- Explosives: 1-Amino-2-nitroguanidinium this compound (ANGN) has a detonation velocity of 8,520 m/s, comparable to RDX .

- Construction Materials : Lead this compound’s high solubility aids in binder hydration, unlike sulfates or phosphates .

生物活性

Nitrate (NO₃⁻) is an inorganic compound that plays a significant role in various biological processes, particularly in human health and plant physiology. Its biological activity is primarily associated with its conversion to nitrite (NO₂⁻) and subsequently to nitric oxide (NO), which is a crucial signaling molecule in numerous physiological functions. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and its role in plant biology, supported by data tables and recent research findings.

Mechanisms of this compound Metabolism

This compound undergoes a series of transformations in biological systems:

- Reduction to Nitrite : In the human body, dietary this compound is reduced to nitrite by oral bacteria and subsequently absorbed into the bloodstream.

- Formation of Nitric Oxide : Nitrite can be further reduced to nitric oxide under hypoxic conditions, where oxygen levels are low. This process can occur via enzymatic pathways involving xanthine oxidoreductase and deoxygenated hemoglobin .

Physiological Effects of this compound

This compound has several physiological effects that contribute to its biological activity:

- Vasodilation : this compound enhances blood flow by promoting vasodilation. This effect is mediated through the production of NO, which relaxes blood vessels and reduces blood pressure .

- Metabolic Regulation : this compound supplementation has been shown to improve exercise performance by enhancing mitochondrial efficiency and reducing oxygen consumption during physical activity .

- Antimicrobial Properties : Nitrite serves as a preservative in food products due to its ability to inhibit the growth of harmful bacteria such as Clostridium botulinum .

Health Implications

Research indicates that this compound and its metabolites may have both beneficial and adverse health effects:

- Cardiovascular Health : this compound intake is associated with lower blood pressure and improved endothelial function, potentially reducing the risk of cardiovascular diseases .

- Cancer Risk : There are concerns regarding the formation of carcinogenic nitrosamines from nitrite under acidic conditions (e.g., in the stomach). However, dietary this compound itself has not been conclusively linked to cancer risk .

Table 1: Summary of Health Effects Associated with this compound

| Effect | Mechanism | Evidence Level |

|---|---|---|

| Vasodilation | NO-mediated relaxation of blood vessels | Strong |

| Blood pressure reduction | Enhanced endothelial function | Strong |

| Improved exercise performance | Increased mitochondrial efficiency | Moderate |

| Antimicrobial activity | Inhibition of bacterial growth | Strong |

| Potential carcinogenicity | Formation of nitrosamines | Moderate |

Case Studies on this compound Supplementation

Several studies have investigated the effects of dietary this compound supplementation:

- Exercise Performance : A study found that athletes who consumed beetroot juice (high in this compound) exhibited improved performance during high-intensity exercise compared to a placebo group .

- Hypertension Management : A clinical trial demonstrated that daily intake of this compound-rich vegetables led to significant reductions in systolic blood pressure among hypertensive patients .

This compound in Plant Biology

In plants, this compound serves as a vital nutrient for growth and development:

- Nutrient Uptake : Plants absorb this compound from the soil, which is then utilized for amino acid synthesis and protein production.

- Regulation of Gene Expression : this compound influences gene expression related to nitrogen metabolism, impacting overall plant health and yield .

Table 2: this compound-Responsive Genes in Plants

| Gene Category | Function | Response Type |

|---|---|---|

| Nitrite Reductase | Converts nitrite to ammonia | Up-regulated |

| Ferredoxin-NADP Reductase | Involved in photosynthesis | Down-regulated |

| Transporters | Facilitate this compound uptake | Variable response |

Q & A

Q. What experimental design considerations are critical for ensuring reproducibility in nitrate leaching studies?

Reproducibility requires standardized protocols with appropriate controls (e.g., soluble this compound sources) and statistical robustness via randomized designs with sufficient replicates. Detailed documentation of soil type, irrigation practices, and environmental conditions is essential. Statistical methods like ANOVA and Tukey tests are recommended for comparing treatment means .

Q. What statistical approaches are recommended for analyzing this compound uptake kinetics in plant physiology studies?

Linear regression models correlate this compound concentration with uptake rates, while mixed-effects models account for nested variables (e.g., plant genotype). Non-linear models (e.g., Michaelis-Menten) require residual analysis validation. Use replicates (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address biological variability .

Q. How should researchers report this compound adsorption data in nanomaterial studies to enhance cross-study comparability?

Include equilibrium adsorption capacity (qₑ in mg/g), initial/final this compound concentrations (C₀, Cₑ), adsorbent mass (m), and solution volume (V). Normalize results to surface area or pore volume, and provide Langmuir/Freundlich isotherm parameters. Report kinetic models (pseudo-first/second order) with error margins (±SD) .

Q. What steps mitigate cytotoxicity interference in cell-based assays studying this compound toxicity?

Pre-screen this compound concentrations using MTT assays to establish non-cytotoxic ranges. Include viability controls and normalize data to endpoint-specific metrics (e.g., protein content). Transparently report raw data (e.g., uncropped Western blots with densitometry) to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound's dual role as a plant nutrient versus environmental pollutant?

Conduct meta-analyses stratified by study type (e.g., hydroponics vs. soil) and environmental context to isolate confounding variables. Integrate multi-omics data (e.g., transcriptomics of this compound assimilation pathways) with environmental monitoring to reconcile lab-field discrepancies .

Q. What methodologies are most effective for quantifying this compound reduction activity in microbial or electrocatalytic systems?

Use rotating disk electrodes with gas chromatography or isotopic tracing (¹⁵N-labeled this compound) to quantify denitrification products. Central Composite Design (CCD) optimizes variables like pH and catalyst loading, minimizing experimental runs while ensuring reliability .

Q. How can response surface methodology (RSM) improve the optimization of this compound removal in bioremediation studies?

RSM, particularly CCD, tests multiple variables (e.g., carbon source, pH) to identify optimal this compound degradation conditions. A 2^4 factorial design efficiently maps nutrient-microbial interactions. Software like Design Expert 12 aids model fitting and sensitivity analysis .

Q. How should researchers design experiments to evaluate this compound's impact on microalgal biomass production under mixotrophic conditions?

Use a factorial design varying this compound and phosphate concentrations (1× to 10× basal medium) with duplicate runs. Track parameters like lutein yield via HPLC and biomass density via optical density. Include glucose as a state variable in mathematical models to account for carbon-nitrate synergy .

Q. How can contradictory findings in electrocatalytic this compound reduction studies be resolved through material characterization?

Apply advanced techniques like in-situ XAS and TEM to clarify catalyst structure-activity relationships. Standardize product detection (e.g., N₂ vs. NH₃ quantification via GC-TCD) and report Faradaic efficiency. XPS can resolve conflicts in bimetallic alloy performance .

Q. What protocols ensure accurate detection of this compound-derived nitric oxide (NO) in aging-related research?

Use chemiluminescence assays or NO-specific electrochemical probes. Control for age-related declines in salivary this compound reductase activity by calibrating beetroot juice or sodium this compound doses to baseline salivary flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。